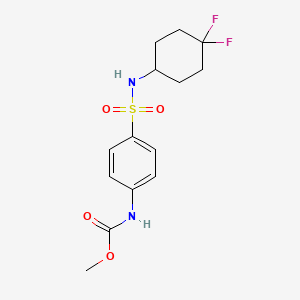

methyl (4-(N-(4,4-difluorocyclohexyl)sulfamoyl)phenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (4-(N-(4,4-difluorocyclohexyl)sulfamoyl)phenyl)carbamate is a chemical compound with the CAS No. 2034225-95-9 . It has a molecular formula of C14H18F2N2O4S .

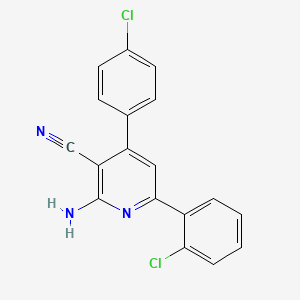

Molecular Structure Analysis

The molecular structure of this compound includes a cyclohexyl ring with two fluorine atoms attached (4,4-difluorocyclohexyl), a sulfamoyl group attached to a phenyl ring, and a carbamate group .Physical And Chemical Properties Analysis

The average mass of this compound is 353.425 Da, and the monoisotopic mass is 353.147247 Da .Aplicaciones Científicas De Investigación

Synthesis Techniques and Structures : The compound methyl (4-(N-(4,4-difluorocyclohexyl)sulfamoyl)phenyl)carbamate, while not directly studied, shares structural similarities with various carbamate compounds that have been synthesized and analyzed. Studies have synthesized novel sulfonamide hybrids bearing carbamate scaffolds, revealing their antimicrobial activities and conducting molecular docking studies for insights into their interactions at the molecular level (Hussein, 2018). Furthermore, the synthesis of derivatives of methyl [4-(oxoacetyl)phenyl]carbamate has been explored, leading to the creation of various carbamates with potential biological applications (Velikorodov & Shustova, 2017).

Material Synthesis and Catalysis : Research on methyl N-phenyl carbamate highlights its significance as a material for non-phosgene synthesis of methylene diphenyl diisocyanate, a crucial chemical in various industrial processes. Investigations include thermodynamic analysis and catalysis studies, aiming to optimize the synthesis process and understand the reaction mechanisms involved (Hengshui, 2008).

Advanced Material Development : Carbamate moieties have been utilized in the development of advanced materials, such as 1,4-dihydropyridines, which have potential applications in various fields including pharmacology and materials science (Habibi et al., 2013). The synthesis of carbamate derivatives with chromen-2-one fragments also represents an area of interest in material chemistry, indicating the versatility of carbamate structures in creating novel compounds with potential utility in diverse applications (Velikorodov et al., 2014).

Photolabile Protecting Groups : In the field of photochemistry, carbamates such as N-Methyl-N-(o-nitrophenyl)carbamates have been investigated as photoremovable alcohol protecting groups. This study showcases the potential of carbamates in facilitating controlled reactions in photochemical processes, enhancing the precision and efficiency of synthesis in organic chemistry (Loudwig & Goeldner, 2001).

Mecanismo De Acción

Target of Action

The primary target of methyl N-[4-[(4,4-difluorocyclohexyl)sulfamoyl]phenyl]carbamate is cytosolic phospholipase A2α (cPLA2α) . This enzyme plays a crucial role in the arachidonic acid cascade, a biochemical pathway that leads to the formation of oxidized arachidonic acid products such as prostaglandins and leukotrienes .

Mode of Action

The compound interacts with cPLA2α, inhibiting its activity . This interaction prevents the enzyme from releasing the common precursor arachidonic acid from phospholipids

Biochemical Pathways

By inhibiting cPLA2α, the compound affects the arachidonic acid cascade . This cascade leads to the formation of prostaglandins and leukotrienes, which are involved in various physiological effects . When this pathway is excessively stimulated by inflammatory cytokines, high concentrations of these compounds, known as eicosanoids, are involved in the pathogenesis of inflammatory diseases .

Result of Action

The inhibition of cPLA2α by the compound can potentially reduce the production of prostaglandins and leukotrienes . This could alleviate the symptoms of inflammatory diseases, as these compounds are involved in the pathogenesis of such conditions .

Propiedades

IUPAC Name |

methyl N-[4-[(4,4-difluorocyclohexyl)sulfamoyl]phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F2N2O4S/c1-22-13(19)17-10-2-4-12(5-3-10)23(20,21)18-11-6-8-14(15,16)9-7-11/h2-5,11,18H,6-9H2,1H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEITHWTGZUELL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCC(CC2)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F2N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1-methyltriazol-4-yl)acetic acid](/img/structure/B2408506.png)

![3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide](/img/structure/B2408508.png)

![N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B2408509.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2408514.png)

![8-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2408515.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2408516.png)

![6-acetyl-5-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2408517.png)